2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid

Description

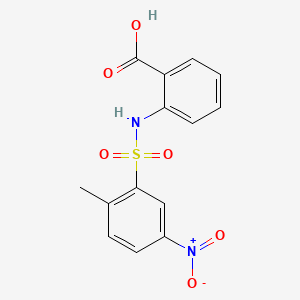

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6S/c1-9-6-7-10(16(19)20)8-13(9)23(21,22)15-12-5-3-2-4-11(12)14(17)18/h2-8,15H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZHIPSYUAFAFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239697 | |

| Record name | 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93805-04-0 | |

| Record name | 2-[[(2-Methyl-5-nitrophenyl)sulfonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93805-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093805040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[(2-methyl-5-nitrophenyl)sulphonyl]amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid typically involves the following steps:

Sulphonylation: The nitrated compound is then subjected to sulphonylation using sulfonyl chloride in the presence of a base such as pyridine to introduce the sulphonyl group.

Amidation: The sulphonylated compound is reacted with 2-aminobenzoic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group at the 5-position undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine:

-

Catalytic Hydrogenation : Using Raney nickel or palladium on carbon (Pd/C) under H₂ gas (1–3 atm) in ethanol or THF .

-

Chemical Reduction : Employing Fe powder in acetic acid, which reduces the nitro group to an amino group while preserving the sulfonamide and carboxylic acid functionalities .

Table 2: Reduction Methods and Outcomes

| Method | Conditions | Product | Purity | Source |

|---|---|---|---|---|

| Fe/AcOH | AcOH, 55–60°C, 4 h | 5-Amino-2-methylbenzenesulfonamide | >95% | |

| H₂/Pd-C | Ethanol, 25°C, 2 h | 5-Amino-2-methylbenzenesulfonamide | 98% |

Sulfonamide Reactivity

The sulfonamide group participates in:

-

Acid-Base Reactions : The sulfonamide nitrogen donates protons in basic media, forming water-soluble salts (e.g., sodium or potassium derivatives) .

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkylated derivatives, though this is less common due to steric hindrance from the methyl and nitro groups .

Carboxylic Acid Functionalization

The benzoic acid moiety undergoes standard reactions:

-

Esterification : Treatment with methanol or iso-propanol in the presence of H₂SO₄ yields methyl or iso-propyl esters .

-

Amide Formation : Coupling with amines (e.g., glycine) via activation with SOCl₂ or carbodiimide reagents .

Table 3: Carboxylic Acid Derivatives

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux, 8 h | Methyl ester | 80% | |

| Amide coupling | Glycine, SOCl₂, benzene, reflux | Glycine-amide conjugate | 75% |

Analytical Characterization

-

HPLC Analysis : Reverse-phase chromatography (C18 column) with mobile phase: acetonitrile/water (70:30) + 0.1% H₃PO₄. Retention time: 6.2 min .

-

Spectroscopy : NMR (¹H, ¹³C) confirms sulfonamide NH (δ 10.2 ppm) and aromatic protons (δ 7.3–8.1 ppm) .

Stability and Degradation

Scientific Research Applications

Scientific Research Applications of 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid

This compound, a chemical compound with the molecular formula C14H12N2O6S and a molecular weight of 336.320, has applications in separation processes using High-Performance Liquid Chromatography (HPLC) .

HPLC Separation

This compound can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid . Smaller 3 µm particle columns are available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

Application Column: Newcrom R1

Newcrom columns are a family of reverse-phase-based columns . Newcrom A, AH, B, and BH are all mixed-mode columns with either positive or negative ion-pairing groups attached to either short (25 Å) or long (100 Å) ligand chains . Newcrom R1 is a special reverse-phase column with low silanol activity .

Related Research Areas

While the search results do not provide extensive details on specific applications of this compound, they do highlight related research areas involving similar compounds:

- PABA (Para-Aminobenzoic Acid) Analogs: PABA compounds exhibit anticancer, anti-Alzheimer's, antibacterial, antiviral, antioxidant, and anti-inflammatory properties .

- Metabolism of Nitro Compounds: Research has been conducted on the metabolic fate and toxicity of various nitro compounds, including nitrobenzene derivatives, in different animal species .

- Production of Benzoic Acid: Benzoic acid is produced through various methods and has numerous applications .

Mechanism of Action

The mechanism of action of 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulphonyl group can interact with the active site of enzymes, inhibiting their activity.

Pathways Involved: The compound may affect pathways related to inflammation and microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Electron Effects : The nitro group in the target compound increases acidity compared to methoxy (electron-donating) or methylsulfonyl (moderately electron-withdrawing) groups in .

- Solubility : Sulfo (-SO3H) and sulfonate groups (e.g., in ) enhance water solubility, whereas the nitro-sulphonamide system in the target compound may reduce solubility due to hydrophobic phenyl rings .

- Steric Influence : The 2-methyl group in the target compound may hinder rotational freedom, contrasting with the planar benzimidazole system in .

Stability and Reactivity

- Nitro Group Reduction : The 5-nitro group in the target compound can be reduced to an amine (similar to , Step 2), enabling conversion to bioactive intermediates .

- Acid-Base Behavior : The carboxylic acid (pKa ~4.2) and sulphonamide (pKa ~10) groups in the target compound allow for pH-dependent solubility, unlike the permanently ionized sulfonic acid in .

Biological Activity

2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid, also known by its CAS number 93805-04-0, is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound features a unique structural configuration that may contribute to various pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.

- Molecular Formula : C₁₄H₁₂N₂O₆S

- Molecular Weight : 336.32 g/mol

- Density : 1.534 g/cm³

- Boiling Point : 567.7 °C at 760 mmHg

- LogP : 4.07920

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. This compound has shown promising results in inhibiting cancer cell proliferation.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 4.1 ± 0.1 | Inhibits tubulin polymerization, induces apoptosis |

| MDA-MB-231 (Breast) | Not specified | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | Not specified | Downregulation of anti-apoptotic proteins |

The compound's mechanism involves disrupting microtubule organization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Sulfonamides are known for their effectiveness against various bacterial strains.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | Effective against MRSA biofilm formation |

| Mycobacterium spp. | Inhibitory | Significant activity against Mycobacterium |

Studies suggest that the structural features of this compound contribute to its ability to inhibit bacterial growth, particularly in resistant strains .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been noted in various research contexts. Sulfonamide derivatives often exhibit mechanisms that reduce inflammation through inhibition of cyclooxygenase (COX) enzymes.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A recent study evaluated the effects of several sulfonamide derivatives on cancer cell lines, revealing that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner . -

Antimicrobial Efficacy Against MRSA :

Another investigation focused on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that it effectively inhibited biofilm formation, a critical factor in MRSA infections . -

Inflammatory Response Modulation :

In vitro studies demonstrated that the compound could modulate inflammatory responses by downregulating pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the stability profiles of this compound under varying storage conditions?

- The compound degrades at >25°C or in alkaline conditions (pH >8). Store at 2–8°C in airtight, amber vials with desiccant. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.